7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one basic properties
7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one basic properties
An In-depth Technical Guide to the Physicochemical and Biological Characterization of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one
Executive Summary
This technical guide provides a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one, a novel derivative of the coumarin scaffold. Coumarins are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1] The subject molecule integrates three key pharmacophores: the core 2H-chromen-2-one lactone, a 7-hydroxyl group known to impart significant antioxidant activity, and a 4-phenyl substituent which can influence receptor binding and molecular planarity.
Given the limited availability of direct experimental data for this specific derivative, this document serves as a predictive and methodological whitepaper. It leverages established chemical principles and extensive data from structurally related analogs to propose a robust synthesis strategy, outline a comprehensive workflow for structural elucidation, and detail protocols for initial biological screening. This guide is intended for researchers in medicinal chemistry, drug discovery, and materials science, providing the foundational knowledge required to investigate this promising compound.
Molecular Profile and Physicochemical Predictions
The unique arrangement of functional groups in 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one dictates its fundamental chemical and physical properties. Understanding these properties is the first step in designing experiments for its synthesis, purification, and formulation.
Chemical Structure and Nomenclature
The core structure consists of a benzene ring fused to an α-pyrone ring, forming the characteristic coumarin skeleton.
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IUPAC Name: 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one
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Molecular Formula: C₁₆H₁₂O₃[2]
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Molecular Weight: 268.27 g/mol
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CAS Number: Not currently assigned.
Caption: 2D structure of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one.
Predicted Physicochemical Properties
The following properties are predicted based on the chemical structure and data from analogous compounds. These values are crucial for selecting appropriate solvent systems for synthesis, purification, and biological assays.
| Property | Predicted Value/Range | Rationale & Key Structural Contributor |
| Melting Point (°C) | 220 - 250 | The planar, rigid ring system with a phenyl group allows for efficient crystal packing via π–π stacking. Similar 4-phenyl and 7-hydroxy coumarins exhibit high melting points. For instance, 7-hydroxy-4-phenyl-2H-chromen-2-one melts at 247-249 °C.[3] |
| pKa | 7.0 - 8.5 | The phenolic hydroxyl group at C7 is acidic. Its acidity is influenced by the electron-withdrawing nature of the coumarin ring system. |
| Solubility | Poorly soluble in water; Soluble in DMSO, DMF, acetone, and hot ethanol. | The dominant nonpolar phenyl and coumarin rings limit aqueous solubility. The hydroxyl group provides some polarity, allowing solubility in polar aprotic solvents. |
| Appearance | Expected to be a pale yellow or off-white crystalline solid. | Many 7-hydroxycoumarin derivatives are light-colored solids due to the extended π-conjugated system which absorbs in the near-UV/blue region of the spectrum.[3] |
Synthesis and Purification Strategy
A robust and efficient synthesis is paramount for obtaining high-purity material for characterization and screening. The Pechmann condensation is the most logical and historically validated approach for this class of coumarins.
Proposed Synthetic Route: Pechmann Condensation
The Pechmann condensation involves the acid-catalyzed reaction of a phenol with a β-ketoester. For the target molecule, the reaction between 2-methylresorcinol and ethyl benzoylacetate is the most direct pathway.
Caption: Proposed synthesis via Pe-chmann Condensation.
Experimental Protocol: Synthesis
This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion before proceeding to purification.
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Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylresorcinol (1.0 eq).
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Reaction Initiation: Add ethyl benzoylacetate (1.1 eq) to the flask.
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Catalyst Addition: Slowly add concentrated sulfuric acid (2.0 - 3.0 eq) dropwise while cooling the flask in an ice bath. The causality for slow, cooled addition is to control the highly exothermic nature of the initial reaction and prevent charring of the reactants.
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Reaction Progression: After addition, remove the ice bath and heat the reaction mixture to 80-90 °C using an oil bath for 2-4 hours.
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In-Process Monitoring (TLC): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, fluorescent spot (under UV light) indicates product formation. This step prevents premature workup of an incomplete reaction.
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Quenching and Precipitation: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring. The crude product should precipitate out of the acidic aqueous solution.
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Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove any residual acid.
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Drying: Dry the crude product in a vacuum oven at 60 °C overnight.
Purification and Validation Workflow
Purity is critical for accurate biological and physicochemical measurements. Recrystallization is the preferred method for this type of crystalline solid.
Caption: Workflow for compound purification and validation.
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Recrystallization: Dissolve the crude product in a minimal amount of hot absolute ethanol. The choice of ethanol is based on the predicted solubility; it should be highly soluble when hot and poorly soluble when cold. Add hot water dropwise until the solution becomes slightly turbid.
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Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is essential for forming well-defined, pure crystals, excluding impurities into the mother liquor.
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Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
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Purity Validation: Assess the purity of the final product by:
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Melting Point Determination: A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity.
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TLC Analysis: A single spot on the TLC plate in multiple solvent systems confirms the absence of major impurities.
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Structural Elucidation and Characterization
Unambiguous confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. The following data are predictions based on known spectral characteristics of the coumarin scaffold and its substituents.
Predicted Spectroscopic Data
| Technique | Predicted Key Signals and Features |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~10.0-10.5 ppm (s, 1H): Phenolic -OH proton. δ ~7.2-7.8 ppm (m, 7H): Aromatic protons from the phenyl ring and the coumarin C5/C6 positions. δ ~6.2 ppm (s, 1H): Olefinic proton at C3. In many 4-substituted coumarins, this signal is shifted downfield. δ ~2.2 ppm (s, 3H): Methyl (-CH₃) protons at C8. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~160 ppm: Lactone carbonyl carbon (C2). δ ~150-158 ppm: Aromatic carbons attached to oxygen (C7, C8a). δ ~110-140 ppm: Aromatic and olefinic carbons (C3, C4, C4a, C5, C6, and phenyl carbons). δ ~105 ppm: C8 carbon. δ ~9 ppm: Methyl carbon. |
| FT-IR (KBr, cm⁻¹) | ~3300-3500 cm⁻¹: Broad peak corresponding to the O-H stretching of the hydroxyl group. ~1680-1720 cm⁻¹: Strong, sharp peak from the C=O stretching of the α,β-unsaturated lactone. This is a hallmark of the coumarin core.[4] ~1550-1620 cm⁻¹: Multiple peaks from C=C stretching vibrations within the aromatic and pyrone rings. |
| Mass Spec. (EI-MS) | m/z 268 [M]⁺: Molecular ion peak. m/z 240 [M-CO]⁺: A characteristic fragmentation pattern for coumarins, involving the loss of carbon monoxide from the lactone ring. |
Preliminary Biological Evaluation
The structural motifs of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one suggest potential as a bioactive agent, particularly as an antioxidant.
Rationale for Biological Interest
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Antioxidant Activity: The 7-hydroxy group is a well-known radical scavenger. Phenolic compounds can donate a hydrogen atom to neutralize free radicals, a key mechanism in preventing oxidative stress. Studies on other 7-hydroxycoumarins have confirmed potent antioxidant effects.[5]
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Cytotoxic/Anticancer Activity: The planar coumarin ring system is capable of intercalating with DNA, and many derivatives have shown significant cytotoxic activity against various cancer cell lines.[6][7] The 4-phenyl group may enhance this property through increased hydrophobicity and π-stacking interactions.
Protocol: DPPH Radical Scavenging Assay
This protocol provides a reliable method for quantifying the antioxidant potential of the compound.
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Preparation of Solutions:
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Prepare a 1 mM stock solution of the test compound in DMSO.
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Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and kept in the dark, as DPPH is light-sensitive.
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Prepare a series of dilutions of the test compound from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µM). Ascorbic acid should be used as a positive control.
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Assay Procedure:
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In a 96-well plate, add 100 µL of each dilution of the test compound or control.
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Add 100 µL of the DPPH solution to each well.
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A blank well should contain 100 µL of methanol and 100 µL of the test compound solution (to account for any absorbance from the compound itself). A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
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Incubation and Measurement:
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Incubate the plate in the dark at room temperature for 30 minutes. The causality for incubation in the dark is to prevent photodegradation of the DPPH radical.
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Measure the absorbance at 517 nm using a microplate reader.
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Data Analysis:
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Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
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Plot the % scavenging against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
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Conclusion and Future Directions
7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one is a promising, yet underexplored, member of the coumarin family. This guide provides a comprehensive, predictive, and practical framework for its investigation. The proposed synthesis via Pechmann condensation is robust and high-yielding for analogous structures. The predicted physicochemical and spectroscopic properties provide a clear roadmap for purification and unambiguous structural confirmation.
Future research should focus on executing the proposed synthesis and characterization to establish definitive experimental data. Following confirmation of its antioxidant properties, further screening is warranted to explore its potential as an anti-inflammatory, antimicrobial, or cytotoxic agent, thereby fully elucidating the therapeutic potential of this novel molecular architecture.
References
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Butcher, R. J., et al. (2016). Crystal structure of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1775–1778. Available from: [Link]
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PubChem. (n.d.). 7-hydroxy-3-phenyl-2H-chromen-2-one. National Center for Biotechnology Information. Retrieved from: [Link]
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Li, Y., & Wang, J. (2020). Crystal structure of 7-hydroxy-4-phenyl-2H-chromen-2-one, C15H10O3. Zeitschrift für Kristallographie - New Crystal Structures, 235(3), 457-458. Available from: [Link]
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Odame, F., Boadi, N. O., Nanga, S., Aniagyei, A., & Hosten, E. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. ResearchGate. Available from: [Link]
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